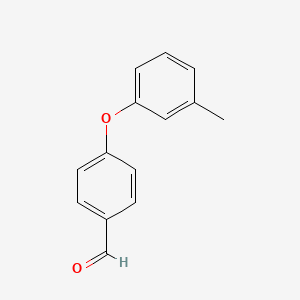

4-(3-Methylphenoxy)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAFCKIIJSXEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406271 | |

| Record name | 4-(3-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61343-84-8 | |

| Record name | 4-(3-Methylphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61343-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Electrophilic and Nucleophilic Sites of 4-(3-Methylphenoxy)benzaldehyde

[1]

Executive Summary

4-(3-Methylphenoxy)benzaldehyde (CAS: 61343-84-8) is a diaryl ether scaffold integrating two distinct aromatic domains: an electron-deficient benzaldehyde ring and an electron-rich m-tolyl ether ring.[1] This bifunctional nature makes it a critical intermediate in the synthesis of pyrethroid insecticides, pharmaceutical pharmacophores, and advanced polymer additives.[1]

For the synthetic chemist, this molecule presents a duality of reactivity:

-

The Carbonyl Electrophile: A "hard" electrophilic site primed for nucleophilic addition (1,2-addition) and condensation reactions.[1]

-

The Aromatic Nucleophile: The m-tolyl ring serves as a "soft" nucleophile, highly activated towards electrophilic aromatic substitution (

), permitting regioselective functionalization.[1]

This guide maps these sites using Frontier Molecular Orbital (FMO) logic and provides validated protocols for exploiting them.

Structural Analysis & Electronic Properties[1]

Electronic Architecture

The molecule consists of two aromatic rings linked by an ether oxygen atom (

-

Ring A (Benzaldehyde Moiety):

-

Substituents: Formyl group (-CHO) at C1; Phenoxy oxygen at C4.[1]

-

Electronic Effect: The formyl group is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1] The phenoxy oxygen is a strong electron-donating group (+M).[1]

-

Net Result: While the oxygen activates positions 3 and 5 (ortho to itself), the strong withdrawal of the carbonyl generally renders this ring less nucleophilic than Ring B.[1]

-

-

Ring B (m-Tolyl Moiety):

-

Substituents: Ether oxygen at C1'; Methyl group at C3'.[1]

-

Electronic Effect: The ether oxygen is a strong donor (+M).[1] The methyl group is a weak donor (+I).[1]

-

Net Result: Both substituents act synergistically to increase electron density.[1] This ring is the primary nucleophilic domain of the molecule.[1]

-

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the electronic flow and the specific sites of reactivity.

Caption: Reactivity map showing the Carbonyl Carbon as the primary electrophilic site (red) and the Para-position of the m-tolyl ring as the primary nucleophilic site (green).

Detailed Site Analysis

Electrophilic Sites (Targets for Attack)

The Carbonyl Carbon (C=O) is the dominant electrophilic site.[1]

-

Mechanism: The electronegative oxygen pulls electron density, creating a partial positive charge (

) on the carbon.[1] -

Reactivity Profile:

-

Secondary Site: The aromatic carbons of Ring A are generally resistant to nucleophilic attack (

) unless the aldehyde is converted to a stronger electron-withdrawing group (like a nitrile) and a leaving group is introduced.[1] In its native state,

Nucleophilic Sites (The Attackers)

The Aromatic Ring B (m-Tolyl) is the nucleophilic engine.[1]

-

Regioselectivity:

-

Position 4' (Para to Ether O): This is the most reactive site.[1] It is activated strongly by the ether oxygen (para) and weakly by the methyl group (ortho).[1] It is also sterically less hindered than position 2'.[1]

-

Position 6' (Ortho to Ether O): Activated by the ether oxygen (ortho) and the methyl group (para).[1] This site is competitive but often secondary to position 4' due to statistical factors and steric approach.[1]

-

Position 2' (Ortho to Ether O): Highly activated but sterically crowded by the adjacent methyl group and the ether linkage.[1]

-

-

The Carbonyl Oxygen: Acts as a weak Lewis base, capable of protonation in acidic media to catalyze addition reactions at the carbonyl carbon.[1]

Quantitative Data Summary

| Property | Value | Context |

| Molecular Formula | - | |

| Molecular Weight | 212.25 g/mol | - |

| Boiling Point | ~185°C @ 14 mmHg | High vacuum distillation required |

| Melting Point | 47–51°C | Low-melting solid; often supercools to oil |

| Primary Electrophile | Carbonyl C ( | |

| Primary Nucleophile | Ring B ( | HOMO density highest at |

| pKa (Conjugate Acid) | ~ -7 (est.)[1] | Carbonyl oxygen protonation |

Experimental Protocols

Protocol A: Synthesis of 4-(3-Methylphenoxy)benzaldehyde

Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (

Reagents:

-

4-Fluorobenzaldehyde (1.0 eq)[1]

-

m-Cresol (3-Methylphenol) (1.1 eq)[1]

-

Potassium Carbonate (

) (1.5 eq, anhydrous)[1] -

Dimethylformamide (DMF) or Dimethylacetamide (DMAc) (Solvent)[1]

Workflow:

-

Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Dissolve m-cresol (11.9 g, 110 mmol) in DMF (100 mL).

-

Deprotonation: Add anhydrous

(20.7 g, 150 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Addition: Add 4-fluorobenzaldehyde (12.4 g, 100 mmol) in a single portion.

-

Reaction: Heat the mixture to 120°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][3]

-

Workup: Cool to room temperature. Pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash combined organics with 1M NaOH (to remove excess cresol), water, and brine. Dry over

.[1][4] Concentrate in vacuo. -

Isolation: Recrystallize from Hexane/Ethanol or purify via vacuum distillation.

Protocol B: Reductive Amination (Electrophilic Utility)

Rationale: Demonstrates the reactivity of the carbonyl electrophile.

Reagents:

-

4-(3-Methylphenoxy)benzaldehyde (1.0 eq)[1]

-

Primary Amine (

) (1.1 eq)[1] -

Sodium Triacetoxyborohydride (

) (1.5 eq)[1] -

Dichloromethane (DCM)[1]

Workflow:

-

Imine Formation: Mix aldehyde and amine in DCM at room temperature. Stir for 1 hour.

-

Reduction: Add

portion-wise. Stir for 12 hours. -

Quench: Add saturated

.[1] -

Result: Formation of the secondary amine with high chemoselectivity, leaving the ether linkage and aromatic rings intact.

References

-

PubChem. (2025).[1][5] 4-(3-Methylphenoxy)benzaldehyde Compound Summary. National Center for Biotechnology Information.[1] [Link]

-

Ye, J., et al. (2018).[1] "Efficient Synthesis of Diaryl Ethers via S_NAr Reaction of Activated Aryl Fluorides." Journal of Organic Chemistry. (General reference for S_NAr methodology on benzaldehydes).

Sources

- 1. 4-(4-Methylphenoxy)benzaldehyde | C14H12O2 | CID 4739207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 61343-84-8: 4-(3-Methylphenoxy)benzaldehyde [cymitquimica.com]

- 3. EP0278875A1 - Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-(3-Phenylphenoxy)benzaldehyde | C19H14O2 | CID 10540260 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 4-(3-Methylphenoxy)benzaldehyde via Ullmann Condensation

Abstract

This document provides a comprehensive guide for the synthesis of 4-(3-methylphenoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The protocol leverages a modern, ligand-assisted Ullmann condensation, a robust and versatile copper-catalyzed cross-coupling reaction for the formation of diaryl ethers.[2][3] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on reaction optimization, safety, and product purification. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a reliable and efficient synthesis.

Introduction: The Significance of Diaryl Ethers and the Ullmann Condensation

The diaryl ether motif is a prevalent structural feature in a vast array of biologically active natural products and synthetic molecules, including antibiotics, herbicides, and anti-inflammatory agents. The targeted compound, 4-(3-methylphenoxy)benzaldehyde, combines the reactive aldehyde functionality, a critical building block in organic synthesis, with the stable diaryl ether linkage, making it a valuable precursor for more complex molecular architectures.[1]

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, has become a cornerstone for the construction of C-O bonds between aryl halides and phenols.[4] Historically, this reaction was fraught with challenges, often requiring harsh conditions such as high temperatures (frequently exceeding 200°C) and stoichiometric amounts of copper powder.[3][4] These demanding conditions limited the substrate scope and functional group tolerance.

Modern advancements, particularly the introduction of soluble copper(I) catalysts in conjunction with chelating ligands, have revolutionized the Ullmann-type reaction.[2][3][5] These second-generation protocols proceed under significantly milder conditions, with catalytic amounts of copper, leading to improved yields, broader applicability, and greater predictability.[6] This application note focuses on such a modern, ligand-accelerated approach.

Mechanistic Rationale: The Catalytic Cycle

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The ligand-assisted Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are outlined below, and the choice of each reaction component is rationalized based on its role in this cycle.

-

Formation of the Copper(I) Phenoxide Complex: The reaction initiates with the deprotonation of the phenol (3-methylphenol) by a base to form the corresponding phenoxide. This phenoxide then coordinates with the active Cu(I) catalyst, which is stabilized by a ligand (L).

-

Oxidative Addition: The aryl halide (4-iodobenzaldehyde) undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step of the reaction. The ligand plays a crucial role here, facilitating the oxidative addition and stabilizing the resulting high-energy Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired diaryl ether product and regenerate the active Cu(I)-ligand complex, which then re-enters the catalytic cycle.

Causality Behind Experimental Choices:

-

Copper Source: Copper(I) salts, such as copper(I) iodide (CuI), are typically preferred as they are the active catalytic species and do not require an in-situ reduction step.

-

Aryl Halide: The reactivity of the aryl halide is critical and follows the order I > Br >> Cl.[2] For this protocol, 4-iodobenzaldehyde is selected to ensure a high reaction rate under mild conditions. The electron-withdrawing nature of the aldehyde group can further activate the aryl halide towards oxidative addition.

-

Ligand: The choice of ligand is crucial for catalyst stability and efficiency. Bidentate ligands, such as N,N'-dimethylglycine or other amino acids and diamines, have proven effective in accelerating the reaction by stabilizing the copper center and promoting the key steps of the catalytic cycle.[7] We select N,N'-dimethylglycine for its proven efficacy and commercial availability.

-

Base: A non-nucleophilic base is required to deprotonate the phenol without competing in the coupling reaction. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the greater reactivity of the cesium phenoxide.[2]

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[3][8] Dioxane or toluene may also be used in modern, lower-temperature protocols.

Catalytic Cycle Diagram

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol

This protocol is designed for the synthesis of 4-(3-methylphenoxy)benzaldehyde on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier | Purity |

| 4-Iodobenzaldehyde | C₇H₅IO | 232.02 | 5.0 | 1.16 g | Sigma-Aldrich | ≥98% |

| 3-Methylphenol (m-cresol) | C₇H₈O | 108.14 | 5.5 | 0.60 g (0.58 mL) | Alfa Aesar | ≥99% |

| Copper(I) Iodide | CuI | 190.45 | 0.25 (5 mol%) | 47.6 mg | Acros Organics | 99.5% |

| N,N-Dimethylglycine | C₄H₉NO₂ | 103.12 | 0.50 (10 mol%) | 51.6 mg | TCI | >98.0% |

| Potassium Carbonate | K₂CO₃ | 138.21 | 10.0 | 1.38 g | Fisher Scientific | ≥99% |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | 25 mL | Sigma-Aldrich | 99.8% |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzaldehyde (1.16 g, 5.0 mmol), copper(I) iodide (47.6 mg, 0.25 mmol), N,N-dimethylglycine (51.6 mg, 0.50 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

-

Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Cu(I) catalyst.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (25 mL) via syringe.

-

Add 3-methylphenol (0.58 mL, 5.5 mmol) via syringe. A slight excess of the phenol is used to ensure complete consumption of the more valuable aryl iodide.

-

-

Reaction Conditions:

-

Place the flask in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous suspension.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes. The reaction is generally complete within 12-24 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by the consumption of 4-iodobenzaldehyde), remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

-

Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts and copper catalyst residues. Wash the pad with additional ethyl acetate (2 x 20 mL).

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M NaOH solution (2 x 30 mL) to remove unreacted 3-methylphenol, water (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product, a pale yellow oil or solid,[1] should be purified by column chromatography on silica gel.

-

A gradient elution system, starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes, is typically effective in isolating the pure product.

-

Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure to yield 4-(3-methylphenoxy)benzaldehyde as a colorless to pale yellow liquid or solid.[1] An alternative purification method for aldehydes involves the formation of a bisulfite adduct, which can be isolated and then decomposed to regenerate the pure aldehyde.[9]

-

Expected Yield and Characterization

-

Expected Yield: 75-85%

-

Appearance: Colorless to pale yellow liquid or solid[1]

-

Molecular Weight: 212.24 g/mol

-

Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of 4-(3-methylphenoxy)benzaldehyde.

Troubleshooting and Safety Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (Cu(I) oxidized to Cu(II)); Wet solvent/reagents; Insufficient temperature. | Ensure rigorous exclusion of air and moisture. Use freshly opened anhydrous solvent. Confirm oil bath temperature. |

| Side Product Formation | Homocoupling of aryl iodide; Reaction with solvent. | Ensure proper stoichiometry. Consider a different solvent if degradation is suspected. |

| Difficult Purification | Co-elution of starting material or byproducts. | Optimize chromatography gradient. Consider bisulfite adduct purification.[9] |

Safety:

-

3-Methylphenol (m-cresol): Toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.

-

4-Iodobenzaldehyde: Irritant. Avoid inhalation and skin contact.

-

1,4-Dioxane: Flammable and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Copper(I) Iodide: Harmful if swallowed or inhaled.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

- Bayer AG. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

Feringa, B. L., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4254–4258. [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(23), 5576. [Link]

-

Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]

-

Hartwig, J. F., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(50), 18365–18373. [Link]

-

PubChem. (n.d.). 4-(3-Phenylphenoxy)benzaldehyde. National Institutes of Health. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methoxydiphenyl ether. Retrieved from [Link]

-

Domínguez, R., et al. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 48(3), 209-211. [Link]

- Sumitomo Chemical Company. (1979). Purification process for 3-phenoxybenzaldehyde.

- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.

- Evonik Degussa GmbH. (2017). An efficient process for the synthesis of alkoxy substituted benzaldehydes.

- Sumitomo Chemical Company. (1979). Purification process for 3-phenoxybenzaldehyde.

-

Kunz, K., Scholz, U., & Ganzer, D. (2003). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Synlett, (15), 2428-2439. [Link]

Sources

- 1. CAS 61343-84-8: 4-(3-Methylphenoxy)benzaldehyde [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 9. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]

Application Note: A Strategic Approach to the Synthesis of Novel Benzoxazole Scaffolds Using 4-(3-Methylphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Core in Modern Medicinal Chemistry

Benzoxazole derivatives represent a cornerstone in heterocyclic chemistry, primarily due to their prevalence in medicinally significant compounds.[1][2][3] This bicyclic heteroaromatic system, consisting of a benzene ring fused to an oxazole ring, is a privileged scaffold that confers desirable physicochemical and pharmacological properties.[3] Compounds incorporating the benzoxazole moiety exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, making them highly attractive targets in drug discovery programs.[1][2][4][5]

The synthetic versatility of benzoxazoles allows for extensive structural diversification. One of the most robust and widely adopted methods for their synthesis is the condensation reaction between a 2-aminophenol and an aldehyde, followed by cyclization and oxidation.[3][6][7][8] This approach provides a direct and efficient pathway to 2-substituted benzoxazoles.

This application note provides a detailed guide on the synthesis of novel benzoxazole derivatives using 4-(3-methylphenoxy)benzaldehyde as a key building block. The introduction of the flexible methylphenoxy-phenyl group at the 2-position of the benzoxazole core is a strategic design element intended to explore new regions of chemical space, potentially enhancing biological activity through increased lipophilicity and novel protein-ligand interactions. We present a comprehensive protocol, mechanistic insights, and characterization guidelines for this synthetic transformation.

The Core Synthesis: Mechanism and Strategy

The cornerstone of this protocol is the acid-catalyzed condensation and subsequent oxidative cyclization of 4-(3-methylphenoxy)benzaldehyde with a substituted or unsubstituted 2-aminophenol. The reaction proceeds through a well-established pathway, which is crucial for researchers to understand for optimization and troubleshooting.

Causality of the Mechanistic Steps:

-

Schiff Base Formation: The reaction initiates with the nucleophilic attack of the primary amine of 2-aminophenol on the electrophilic carbonyl carbon of 4-(3-methylphenoxy)benzaldehyde. This step is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, rendering the carbon more electrophilic and accelerating the reaction. Subsequent dehydration leads to the formation of a critical Schiff base (or imine) intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety, now positioned favorably due to the newly formed imine linkage, acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the imine.

-

Oxidative Aromatization: The resulting cyclized intermediate, a dihydrobenzoxazole, is not aromatic and thus less stable. It readily undergoes oxidation to lose two hydrogen atoms, a process that can be facilitated by an external oxidizing agent or often simply by atmospheric oxygen, to yield the thermodynamically stable aromatic benzoxazole ring system.

Diagram 1: Reaction Mechanism

Caption: Mechanism for benzoxazole synthesis.

Detailed Experimental Protocols

This section outlines two validated protocols for the synthesis of 2-(4-(3-methylphenoxy)phenyl)benzoxazole. Protocol A employs a conventional solvent-based method, while Protocol B details a greener, solvent-free approach using a recyclable magnetic nanocatalyst.[6][9]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier | Notes |

| 4-(3-Methylphenoxy)benzaldehyde | 212.24 | ≥98% | Commercial Source | Starting aldehyde. |

| 2-Aminophenol | 109.13 | ≥99% | Commercial Source | Can be substituted with derivatives. |

| Ethanol (Absolute) | 46.07 | ≥99.5% | Commercial Source | Solvent for Protocol A. |

| Glacial Acetic Acid | 60.05 | ≥99.7% | Commercial Source | Catalyst for Protocol A. |

| Fe3O4@SiO2-SO3H Nanocatalyst | N/A | N/A | Synthesized in-house | Catalyst for Protocol B.[6] |

| Ethyl Acetate | 88.11 | HPLC | Commercial Source | For work-up and chromatography. |

| n-Hexane | 86.18 | HPLC | Commercial Source | For chromatography. |

| Anhydrous Magnesium Sulfate | 120.37 | ≥99.5% | Commercial Source | Drying agent. |

Protocol A: Conventional Acid-Catalyzed Synthesis in Ethanol

This protocol is a robust and widely applicable method for synthesizing benzoxazoles.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.09 g, 10 mmol, 1.0 equiv.) and 4-(3-methylphenoxy)benzaldehyde (2.12 g, 10 mmol, 1.0 equiv.).

-

Solvent and Catalyst Addition: Add absolute ethanol (40 mL) to the flask, followed by 3-4 drops of glacial acetic acid as a catalyst.[10]

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 150 mL of ice-cold water while stirring.

-

Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 20 mL).

-

Purification: The crude product can be purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.[6][11]

Diagram 2: Workflow for Protocol A

Caption: Experimental workflow for Protocol A.

Protocol B: Green Synthesis using a Reusable Nanocatalyst

This method offers an environmentally friendly alternative by operating under solvent-free conditions and utilizing a magnetically separable catalyst.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a 25 mL round-bottom flask, combine 2-aminophenol (0.55 g, 5 mmol, 1.0 equiv.), 4-(3-methylphenoxy)benzaldehyde (1.06 g, 5 mmol, 1.0 equiv.), and the Fe3O4@SiO2-SO3H nanocatalyst (0.03 g).[6]

-

Reaction Execution: Heat the solvent-free mixture in a pre-heated oil bath at 50-70°C with stirring for 30-60 minutes.[6][9]

-

Monitoring: Monitor the reaction by TLC as described in Protocol A.

-

Work-up: After completion, add hot ethanol (10 mL) to the mixture and stir for 5 minutes.

-

Catalyst Recovery: Place a strong external magnet against the side of the flask to immobilize the magnetic nanocatalyst. Decant the hot ethanol solution containing the product into a separate beaker. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[6][9]

-

Isolation and Purification: Allow the ethanol solution to cool to room temperature and then place it in an ice bath to induce crystallization. Collect the pure product by vacuum filtration.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(4-(3-methylphenoxy)phenyl)benzoxazole.

| Technique | Expected Results |

| Appearance | Off-white to pale yellow crystalline solid. |

| Melting Point | A sharp melting point is indicative of high purity. To be determined experimentally. |

| FT-IR (KBr, cm⁻¹) | Absence of starting material peaks (aldehyde C=O ~1700, N-H and O-H stretches ~3300-3400). Appearance of characteristic benzoxazole peaks: C=N stretch (~1510-1550), C-O-C ether stretch (~1240-1280), and aromatic C=C stretches (~1580-1600).[11] |

| ¹H-NMR (CDCl₃, ppm) | Complex multiplets in the aromatic region (~δ 6.8-8.2 ppm) corresponding to the protons on the three distinct aromatic rings. A singlet for the methyl (-CH₃) group around δ 2.4 ppm. Integration should correspond to the number of protons in each environment.[9][11] |

| ¹³C-NMR (CDCl₃, ppm) | A characteristic peak for the C2 carbon of the benzoxazole ring around δ 160-165 ppm. Signals for the methyl carbon around δ 21 ppm. A series of signals in the aromatic region (δ 110-160 ppm). |

| Mass Spec. (ESI-MS) | The calculated molecular weight of C₂₀H₁₅NO₂ is 301.34 g/mol . Expect to find a prominent molecular ion peak [M+H]⁺ at m/z = 302.35.[11] |

Concluding Remarks for the Drug Development Professional

The synthesis of 2-(4-(3-methylphenoxy)phenyl)benzoxazole serves as a model for creating a library of novel derivatives with potential therapeutic value. The diaryl ether linkage introduced by the 4-(3-methylphenoxy)benzaldehyde precursor provides conformational flexibility, which can be crucial for optimizing binding to biological targets. By varying the substituents on the 2-aminophenol starting material, researchers can systematically modulate the electronic and steric properties of the final compounds.

The protocols provided herein are robust, reproducible, and adaptable. The green chemistry approach (Protocol B) is particularly advantageous for large-scale synthesis due to its efficiency, reduced solvent waste, and catalyst reusability. These synthetic strategies empower medicinal chemists to rapidly generate diverse benzoxazole libraries for screening in various disease models, accelerating the path from lead identification to drug candidate development.

References

- CN104327008A - Synthesis method of benzoxazole compound - Google P

- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197. (URL: )

- Organic Chemistry Portal. Benzoxazole synthesis. (URL: )

- Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives.

- Journal of Chemical and Pharmaceutical Research.

- World Journal of Pharmaceutical Research. (2024). Benzoxazole derivatives: Significance and symbolism. (URL: )

- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. (URL: )

- New Journal of Chemistry. (2021). Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex. RSC Publishing. (URL: )

- JETIR. (2019).

- ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... (URL: )

- Beni-Suef University Journal of Basic and Applied Sciences. (2018).

- Soni, S., et al. (2023).

- Google Patents.

- The Royal Society of Chemistry.

- Heliyon. (2024).

- Scientific Reports. (2021).

- Journal of Chemical and Pharmaceutical Research.

- ResearchGate.

- Molecules. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. NIH. (URL: )

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Benzoxazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

Synthesis of Novel Schiff Bases from 4-(3-Methylphenoxy)benzaldehyde: A Comprehensive Guide for Researchers

This document provides a detailed guide for the synthesis, purification, and characterization of Schiff bases derived from 4-(3-methylphenoxy)benzaldehyde. This application note is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis of novel imines with potential biological and chemical applications. The protocols and methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

Introduction: The Versatility of Schiff Bases

Schiff bases, named after the Italian chemist Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, also known as an imine or azomethine group (-C=N-). These compounds are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. The inherent versatility of the imine bond, coupled with the vast array of available aldehydes and amines, allows for the synthesis of a diverse library of Schiff bases with tailored steric and electronic properties.

The interest in Schiff bases stems from their wide range of applications, particularly in medicinal chemistry, where they have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. Furthermore, their ability to form stable complexes with various metal ions makes them valuable ligands in coordination chemistry and catalysis.

This guide focuses on the synthesis of Schiff bases using 4-(3-methylphenoxy)benzaldehyde as the aldehyde precursor. The presence of the ether linkage and the methyl-substituted aromatic ring in this starting material is expected to impart unique physicochemical properties to the resulting Schiff bases, potentially influencing their solubility, stability, and biological activity.

Materials and Methods

This section details the necessary reagents, equipment, and step-by-step protocols for the synthesis of Schiff bases from 4-(3-methylphenoxy)benzaldehyde. Two representative protocols are provided: one for the reaction with an aromatic amine (p-toluidine) and another for the reaction with an aliphatic amine (ethylenediamine).

Reagents and Equipment

| Reagent/Equipment | Grade/Specification |

| 4-(3-Methylphenoxy)benzaldehyde | ≥97% purity |

| p-Toluidine | ≥98% purity |

| Ethylenediamine | ≥99% purity |

| Absolute Ethanol | ACS grade |

| Glacial Acetic Acid | ACS grade |

| Round-bottom flasks | Various sizes |

| Reflux condenser | |

| Magnetic stirrer with hotplate | |

| Buchner funnel and filter paper | |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 |

| Rotary evaporator | |

| FT-IR Spectrometer | |

| NMR Spectrometer | 400 MHz or higher |

Physicochemical Properties of 4-(3-Methylphenoxy)benzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 140 °C at 2 mmHg | |

| Density | 1.102 g/mL at 25 °C | |

| CAS Number | 61343-84-8 | [1] |

Experimental Protocols

Protocol 1: Synthesis of N-(4-(3-methylphenoxy)benzylidene)-4-methylaniline (Aromatic Schiff Base)

This protocol describes the synthesis of a Schiff base from 4-(3-methylphenoxy)benzaldehyde and p-toluidine. The reaction is catalyzed by a few drops of glacial acetic acid and proceeds under reflux conditions.

Step-by-Step Procedure:

-

In a 100 mL round-bottom flask, dissolve 2.12 g (10 mmol) of 4-(3-methylphenoxy)benzaldehyde in 30 mL of absolute ethanol.

-

To this solution, add 1.07 g (10 mmol) of p-toluidine.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the solid product from hot ethanol to obtain pure crystals of the Schiff base.

-

Dry the purified product in a vacuum oven at 40-50 °C.

-

Determine the yield and characterize the product using FT-IR and ¹H NMR spectroscopy.

Protocol 2: Synthesis of N,N'-bis(4-(3-methylphenoxy)benzylidene)ethane-1,2-diamine (Aliphatic Schiff Base)

This protocol outlines the synthesis of a bis-Schiff base from 4-(3-methylphenoxy)benzaldehyde and ethylenediamine. The stoichiometry is adjusted to account for the difunctional nature of the amine.

Step-by-Step Procedure:

-

In a 100 mL round-bottom flask, dissolve 4.24 g (20 mmol) of 4-(3-methylphenoxy)benzaldehyde in 40 mL of absolute ethanol.

-

In a separate beaker, dissolve 0.60 g (10 mmol) of ethylenediamine in 10 mL of absolute ethanol.

-

Slowly add the ethylenediamine solution to the aldehyde solution with continuous stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol.

-

Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and chloroform.

-

Dry the purified bis-Schiff base under vacuum.

-

Calculate the yield and perform spectroscopic characterization.

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The mechanism can be broken down into two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which then undergoes a proton transfer to form a neutral carbinolamine intermediate.

-

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, and a molecule of water is eliminated, yielding the final imine product.

The use of a catalytic amount of acid is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. However, an excess of acid can protonate the amine, rendering it non-nucleophilic and hindering the reaction.

Figure 1. Generalized mechanism of Schiff base formation.

Characterization of Synthesized Schiff Bases

The successful synthesis of the Schiff bases can be confirmed by various spectroscopic techniques. Below are the expected characteristic signals for the synthesized compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies to look for in the synthesized Schiff bases are:

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C=N (Imine) | 1600 - 1650 | Appearance of this strong band confirms the formation of the Schiff base. |

| C=O (Aldehyde) | ~1700 | Disappearance of the aldehyde carbonyl stretch from the starting material. |

| N-H (Amine) | 3300 - 3500 | Disappearance of the N-H stretching bands of the primary amine. |

| C-H (Aromatic) | 3000 - 3100 | |

| C-O-C (Ether) | 1200 - 1250 |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the molecule by showing the chemical environment of the hydrogen atoms.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH=N- (Azomethine) | 8.0 - 9.0 | Singlet | A characteristic downfield singlet confirming imine formation. |

| Aromatic Protons | 6.5 - 8.0 | Multiplet | Complex multiplet pattern due to the multiple aromatic rings. |

| -CH₃ (Methyl) | 2.0 - 2.5 | Singlet | Singlet corresponding to the methyl group on the phenoxy or toluidine ring. |

| -CH₂-CH₂- (Ethylene) | 3.5 - 4.0 | Singlet or Multiplet | For the bis-Schiff base derived from ethylenediamine. |

| -CHO (Aldehyde) | 9.5 - 10.5 | Singlet | Disappearance of the aldehyde proton signal from the starting material. |

| -NH₂ (Amine) | Variable | Broad Singlet | Disappearance of the primary amine proton signal. |

Workflow and Data Analysis

The overall workflow for the synthesis and characterization of Schiff bases from 4-(3-methylphenoxy)benzaldehyde is depicted in the following diagram.

Figure 2. Experimental workflow for Schiff base synthesis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Increase reaction time or temperature. Ensure the catalyst was added. |

| Starting materials are impure | Use high-purity reagents. | |

| Oily product instead of solid | Product is an oil at room temperature or impure | Try to induce crystallization by scratching the flask or seeding. If still an oil, purify by column chromatography. |

| Broad NMR peaks | Presence of impurities or water | Ensure the product is thoroughly dried. Recrystallize again if necessary. |

Conclusion

The protocols outlined in this application note provide a reliable and efficient method for the synthesis of novel Schiff bases from 4-(3-methylphenoxy)benzaldehyde. The detailed experimental procedures, mechanistic insights, and characterization guidelines offer a comprehensive resource for researchers. The versatility of this synthetic approach allows for the creation of a wide range of Schiff base derivatives by simply varying the primary amine, opening up avenues for the exploration of their potential applications in various scientific disciplines.

References

- Schiff, H. Mittheilungen aus dem Universitäts-laboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 1864, 131(1), 118-119.

- da Silva, C. M., et al. Schiff bases: A short review of their synthesis, properties and applications. Journal of Advanced Research, 2011, 2(1), 1-8.

- Ashraf, M. A., et al. Schiff’s Bases and their Metal Complexes: A Review on their Biological Activities. International Journal of Chemical and Biochemical Sciences, 2011, 1(1), 29-41.

Sources

role of 4-(3-Methylphenoxy)benzaldehyde in the synthesis of specialty polymers

Application Note: Precision Synthesis of Soluble, High-Performance Poly(azomethine)s using 4-(3-Methylphenoxy)benzaldehyde

Part 1: Executive Summary & Strategic Rationale

In the realm of specialty polymers, Poly(azomethine)s (PAMs) are prized for their exceptional thermal stability, mechanical strength, and optoelectronic properties (isoelectronic with poly(p-phenylene vinylene)). However, their commercial utility is often hampered by poor solubility and intractability.

4-(3-Methylphenoxy)benzaldehyde serves a critical, dual-function role in overcoming these limitations:

-

Solubility Enhancer: The meta-methyl substituted phenoxy wing introduces steric disruption to the polymer backbone, reducing crystallinity just enough to permit solubility in common organic solvents (NMP, DMF) without sacrificing high-temperature performance.

-

Precision End-Capping Agent: As a monofunctional aldehyde, it acts as a precise chain terminator. By controlling the stoichiometry, researchers can target specific molecular weights (MW) and "cap" the reactive amine chain ends, preventing oxidative degradation at elevated temperatures.

This guide details the protocol for utilizing 4-(3-Methylphenoxy)benzaldehyde to synthesize controlled-molecular-weight, soluble Poly(azomethine)s suitable for high-performance coatings and organic electronics.

Part 2: Chemical Mechanism & Thermodynamics

The Chemistry of End-Capped Polycondensation

The synthesis relies on a Schiff-base polycondensation between a diamine and a dialdehyde. The inclusion of 4-(3-Methylphenoxy)benzaldehyde terminates the chain growth via the following equilibrium:

Key Mechanistic Drivers:

-

Water Removal: The reaction is reversible. Azeotropic removal of water is critical to drive the equilibrium toward the polymer (Le Chatelier’s principle).

-

Stoichiometric Imbalance: By adding a calculated excess of diamine relative to the dialdehyde, and "back-filling" the deficit with the monofunctional 4-(3-Methylphenoxy)benzaldehyde, we force the polymer chains to terminate with the phenoxy groups.

-

Electronic Effects: The electron-donating ether linkage in the phenoxy group stabilizes the terminal imine bond, enhancing the overall oxidative resistance of the polymer.

Pathway Visualization

Figure 1: Reaction logic flow. The monofunctional aldehyde (red) intercepts the growing chain (yellow), sealing the active ends to form the stable final polymer (green).

Part 3: Experimental Protocol

Safety Note: Perform all reactions in a fume hood. 4-(3-Methylphenoxy)benzaldehyde is an irritant. Use gloves and eye protection.

Materials Required

| Reagent | Function | Purity |

| 4-(3-Methylphenoxy)benzaldehyde | End-Capper / Terminator | >98% (HPLC) |

| Terephthalaldehyde | Backbone Monomer (Dialdehyde) | Recrystallized |

| 4,4'-Oxydianiline (ODA) | Backbone Monomer (Diamine) | >99% |

| N-Methyl-2-pyrrolidone (NMP) | Solvent | Anhydrous |

| Toluene | Azeotropic Agent | HPLC Grade |

| Calcium Chloride (CaCl₂) | Drying Agent (Optional) | Anhydrous |

Step-by-Step Synthesis (Carothers Equation Control)

Objective: Synthesize a Poly(azomethine) with a target degree of polymerization (

-

Stoichiometric Calculation:

-

Total Moles of Diamine (

): 10.0 mmol[1] -

Target Offset (

): To control MW, we use a slight excess of diamine and cap with the mono-aldehyde. -

Moles of Dialdehyde (

): 9.8 mmol -

Moles of 4-(3-Methylphenoxy)benzaldehyde (

): 0.4 mmol (Calculated to cap the 0.2 mmol excess amine ends

-

-

Reactor Setup:

-

Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.

-

Charge the Dean-Stark trap with Toluene.

-

-

Solvation & Pre-Polymerization:

-

Add 4,4'-Oxydianiline (2.002 g, 10 mmol) and Terephthalaldehyde (1.314 g, 9.8 mmol) to the flask.

-

Add NMP (25 mL) and Toluene (10 mL) .

-

Expert Insight: The toluene serves as the azeotropic carrier. As water forms, it codistills with toluene, condensing in the trap. The toluene returns (if designed) or is removed to push equilibrium.

-

-

Reaction Phase 1 (Oligomerization):

-

Heat the mixture to 140°C under continuous

flow. -

Maintain reflux for 3 hours . Monitor water collection in the Dean-Stark trap. The solution should turn yellow/orange (characteristic of azomethine bonds).

-

-

Reaction Phase 2 (End-Capping):

-

Once water evolution slows, add 4-(3-Methylphenoxy)benzaldehyde (0.085 g, 0.4 mmol) dissolved in 2 mL NMP.

-

Increase temperature to 155°C and continue reflux for 2 hours .

-

Why this step? The mono-aldehyde reacts with the remaining terminal amine groups. This "seals" the polymer, preventing further coupling and ensuring the chain ends are hydrophobic phenoxy groups rather than reactive amines.

-

-

Isolation & Purification:

-

Cool the solution to 80°C.

-

Pour the viscous solution slowly into 500 mL of vigorously stirred Methanol . The polymer will precipitate as a fibrous solid.

-

Filter and wash with hot methanol (3x) to remove unreacted monomers.

-

Drying: Vacuum dry at 80°C for 12 hours.

-

Part 4: Characterization & Validation

To ensure the protocol succeeded, verify the following parameters.

Structural Confirmation (FTIR & NMR)

-

FTIR: Look for the appearance of the C=N imine stretch at ~1615-1625 cm⁻¹ .

-

Validation Check: The absence of N-H stretching (~3300-3400 cm⁻¹) and aldehyde C=O stretching (~1700 cm⁻¹) confirms complete conversion and successful end-capping.

-

¹H NMR (DMSO-d₆): The azomethine proton (-CH=N-) appears as a singlet at ~8.5-8.8 ppm . The methyl group from the end-capper will appear as a singlet at ~2.3 ppm .

-

MW Calculation: Integrate the backbone aromatic protons vs. the end-group methyl protons. The ratio provides the absolute number-average molecular weight (

).

-

Thermal Analysis (TGA/DSC)

-

TGA (Thermogravimetric Analysis): Expect a 10% weight loss temperature (

) > 450°C. The phenoxy-benzaldehyde cap enhances this stability compared to amine-terminated analogs. -

DSC (Differential Scanning Calorimetry): The glass transition temperature (

) should be in the range of 210-240°C .

Solubility Profile

-

Attempt to dissolve 10 mg of polymer in 1 mL of NMP, DMAc, and CHCl₃.

-

Success Criteria: The polymer should be soluble in NMP and DMAc at room temperature or upon slight heating, owing to the entropy-increasing methyl-phenoxy end groups.

Part 5: References

-

Synthesis and characterization of thermally stable poly(ether-azomethine)s. Source: ResearchGate. Context: Establishes the baseline protocol for benzaldehyde-oxy based azomethine polymers and their thermal properties.

-

Conjugated poly(azomethine)s via simple one-step polycondensation chemistry. Source: Royal Society of Chemistry (RSC). Context: Validates the polycondensation mechanism and water removal strategies for high-performance Schiff base polymers.

-

3-(4-Methylphenoxy)benzaldehyde Product Data. Source: Sigma-Aldrich. Context: Provides physical property data for the structural isomer, serving as a reference for handling and safety.

-

Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives. Source: National Institutes of Health (NIH / PubMed). Context: Demonstrates the reactivity of benzaldehyde derivatives in polymer modification and functionalization.[2]

Sources

Application Notes & Protocols: Unlocking the Therapeutic Potential of 4-(3-Methylphenoxy)benzaldehyde Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The architectural framework of 4-(3-Methylphenoxy)benzaldehyde presents a versatile scaffold for the synthesis of novel bioactive compounds.[1] Its inherent reactivity, centered on the benzaldehyde functional group, allows for straightforward derivatization into larger, more complex molecules with significant therapeutic potential.[1] Benzaldehyde and its derivatives have long been recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3][4][5] This guide provides a comprehensive, field-tested framework for the synthesis and biological evaluation of compounds derived from this promising precursor. We delve into the causality behind experimental design and furnish detailed, self-validating protocols for assessing anticancer, antimicrobial, and antioxidant efficacy. Our objective is to equip researchers with the necessary tools to systematically explore this chemical space and identify novel candidates for drug discovery.

Rationale and Strategic Approach: From Precursor to Bioactive Candidate

The core strategy involves leveraging the aldehyde functional group of 4-(3-Methylphenoxy)benzaldehyde as a chemical handle for diversification. Condensation reactions, particularly with primary amines to form Schiff bases (imines), are an efficient method for generating molecular diversity.[6][7] The resulting imine group (-C=N-) is not merely a linker; it is a pharmacologically significant moiety known to be crucial for the biological activities of many compounds.[7][8]

This guide focuses on the synthesis of Schiff base derivatives as a primary example. The subsequent protocols are designed to create a robust biological activity profile for these newly synthesized compounds, establishing a clear, data-driven path from chemical synthesis to pharmacological insight.

Workflow: Synthesis and Biological Screening

The overall experimental logic follows a linear progression from synthesis to multi-faceted biological evaluation.

Caption: High-level workflow from synthesis to hit identification.

Synthesis Protocol: Schiff Base Derivatives

This protocol details a standard condensation reaction to form a Schiff base. The rationale is to create a new C=N bond, which often enhances the biological profile of the parent aldehyde.

Principle

The reaction proceeds via nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of 4-(3-Methylphenoxy)benzaldehyde. This is followed by a dehydration step, typically acid-catalyzed, to yield the stable imine or Schiff base.[6]

Materials

-

4-(3-Methylphenoxy)benzaldehyde (1.0 mmol)

-

A selected primary amine (e.g., Aniline, 4-Chloroaniline) (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops, catalyst)

-

Round-bottom flask (50 mL) with reflux condenser

-

Stirring hotplate

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology

-

Reactant Dissolution: In the 50 mL round-bottom flask, dissolve 1.0 mmol of 4-(3-Methylphenoxy)benzaldehyde in 10 mL of absolute ethanol. Stir until fully dissolved.

-

Amine Addition: To this solution, add 1.0 mmol of the chosen primary amine dissolved in 10 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, increasing the reaction rate.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. The reaction time typically ranges from 2 to 4 hours.

-

Reaction Monitoring: Monitor the reaction's progress using TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting aldehyde spot indicates the reaction is nearing completion.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the solid product.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using techniques such as FTIR (to confirm the C=N imine stretch), ¹H NMR, and mass spectrometry.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells.[9] A reduction in metabolic activity is indicative of cell death or a cytostatic effect.

Principle

Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This product is insoluble in aqueous solution and is dissolved using a solubilizing agent (like DMSO). The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 8,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.5 to 100 µM).

-

Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no-treatment control" (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours. The duration is critical for observing the compound's effect.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the % Viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Concentration (µM) | Absorbance (OD₅₇₀) | % Viability |

| 0 (Control) | 0.850 | 100.0 |

| 1 | 0.780 | 91.8 |

| 5 | 0.650 | 76.5 |

| 10 | 0.435 | 51.2 |

| 25 | 0.210 | 24.7 |

| 50 | 0.105 | 12.4 |

Protocol: Antimicrobial Activity (Broth Microdilution Assay)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Principle

The test compound is serially diluted in a 96-well plate containing a liquid growth medium. A standardized inoculum of the target bacterium is added to each well. After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Step-by-Step Methodology

-

Preparation of Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no turbidity (i.e., no bacterial growth) is observed.

| Well | Compound Conc. (µg/mL) | Growth (Turbidity) |

| 1 | 256 | - |

| 2 | 128 | - |

| 3 | 64 | - |

| 4 | 32 | - (MIC) |

| 5 | 16 | + |

| 6 | 8 | + |

| Positive Control | 0 | + |

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a rapid and simple method to screen the radical scavenging activity of compounds.[12][13]

Principle

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color with a maximum absorbance around 517 nm.[14] When an antioxidant compound donates a hydrogen atom or electron to DPPH, it becomes reduced to a non-radical form (DPPH-H), resulting in a color change from violet to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[14][15]

Caption: Principle of the DPPH radical scavenging assay.

Step-by-Step Methodology

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

-

Sample Preparation: Prepare various concentrations of the test compound in methanol. Ascorbic acid is commonly used as a positive control.

-

Reaction Mixture: In a 96-well plate, add 20 µL of the sample or standard to each well.

-

DPPH Addition: Add 200 µL of the freshly prepared DPPH solution to each well. Mix well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. A control reading is taken for a mixture of methanol and the DPPH solution.

Data Analysis

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

| Compound Conc. (µg/mL) | Absorbance (OD₅₁₇) | % Scavenging Activity |

| 0 (Control) | 0.980 | 0.0 |

| 10 | 0.750 | 23.5 |

| 25 | 0.540 | 44.9 |

| 50 | 0.310 | 68.4 |

| 100 | 0.150 | 84.7 |

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and validated starting point for investigating the biological activities of compounds derived from 4-(3-Methylphenoxy)benzaldehyde. Positive results, such as a low IC₅₀ in the MTT assay, a low MIC value, or high DPPH scavenging activity, identify a compound as a "hit" worthy of further investigation.

Subsequent steps should focus on elucidating the mechanism of action. For anticancer hits, this could involve apoptosis assays (e.g., Annexin V staining), cell cycle analysis, or investigating effects on specific signaling pathways.[17][18] For antimicrobial leads, time-kill kinetic studies can differentiate between bacteriostatic and bactericidal effects.[19] Ultimately, this systematic approach of synthesis, screening, and mechanistic study is essential for translating a promising chemical scaffold into a viable lead for drug development.

References

- Bentham Science Publisher. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Bentham Science.

- MDPI. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Molecules.

- National Center for Biotechnology Information (PMC). (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.

- MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules.

- MDPI. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank.

- CymitQuimica. (n.d.). CAS 61343-84-8: 4-(3-Methylphenoxy)benzaldehyde. CymitQuimica.

- RSIS International. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. International Journal of Research in Applied and Basic Medical Sciences.

- Unknown Source. (2014).

- MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants.

- Jetir.Org. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research.

- ResearchGate. (2018). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.

- ResearchGate. (2017). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde.

- PubMed. (1980). Antitumor activity of benzaldehyde. Cancer Treatment Reports.

- National Center for Biotechnology Information (PMC). (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.

- National Center for Biotechnology Information (PMC). (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- SciELO. (2007). Screening methods to determine antibacterial activity of natural products.

- JOCPR. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research.

- DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies.

- MDPI. (2023). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. International Journal of Molecular Sciences.

- National Center for Biotechnology Information (PMC). (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health.

- Frontiers. (2022). An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile. Frontiers in Pharmacology.

- ResearchGate. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- ResearchGate. (2011). Antimicrobial evaluation of 4-methylsulfanyl benzylidene/3-hydroxy benzylidene hydrazides and QSAR studies. Medicinal Chemistry Research.

- National Center for Biotechnology Information (PMC). (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.

- ResearchGate. (2016). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research.

- ResearchGate. (2018). Guideline for anticancer assays in cells.

- ResearchGate. (2017). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3).

- RSC Publishing. (2022). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances.

- Longdom. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Microbiology.

- PubMed Central. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.

- National Center for Biotechnology Information (PMC). (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph.

- Sigma-Aldrich. (n.d.). 4-(4-Methylphenoxy)benzaldehyde 97%. Sigma-Aldrich.

- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.

- ResearchGate. (2020). Screening methods for assessment of antibacterial activity in nature.

- YouTube. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE.

Sources

- 1. CAS 61343-84-8: 4-(3-Methylphenoxy)benzaldehyde [cymitquimica.com]

- 2. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

- 3. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. jocpr.com [jocpr.com]

- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. woah.org [woah.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. amerigoscientific.com [amerigoscientific.com]

- 15. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 17. Frontiers | An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 4-(3-Methylphenoxy)benzaldehyde Synthesis

Welcome to the dedicated technical support center for the synthesis of 4-(3-methylphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your synthetic protocols, with a particular focus on the critical parameter of catalyst loading.

The synthesis of 4-(3-methylphenoxy)benzaldehyde, a key intermediate in various pharmaceutical and materials science applications, typically involves a C-O cross-coupling reaction, most commonly the Ullmann condensation or a related palladium-catalyzed process. The efficiency of these reactions is highly dependent on the catalyst system, and fine-tuning the catalyst loading is crucial for achieving high yields, minimizing impurities, and ensuring economic viability.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 4-(3-methylphenoxy)benzaldehyde. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Low or No Product Yield

Question: My reaction is showing very low conversion to 4-(3-methylphenoxy)benzaldehyde. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield is a common issue in cross-coupling reactions and can stem from several factors related to the catalyst, reagents, and reaction conditions.

-

Inactive Catalyst: The active catalytic species in Ullmann reactions is typically Cu(I). If your copper source is old or has been improperly stored, it may have oxidized to Cu(II), which is generally less active. For palladium-catalyzed reactions, the active Pd(0) species must be generated in situ from a Pd(II) precatalyst.[1]

-

Solution: Use a fresh, high-purity copper(I) salt (e.g., CuI). For palladium systems, ensure your precatalyst and ligands are of high quality. Consider using a pre-activated catalyst or conditions that favor the reduction of the precatalyst.

-

-

Inappropriate Ligand or Ligand-to-Metal Ratio: Ligands play a crucial role in stabilizing the catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand is often critical for success.[2] An incorrect ligand-to-metal ratio can also lead to catalyst deactivation.

-

Solution: Screen a variety of ligands. For copper-catalyzed reactions, diamine ligands, such as benzene-1,2-diamine, have been shown to be effective even at room temperature.[3] For palladium-catalyzed syntheses, biarylphosphine ligands are often employed.[4] The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1 for monodentate ligands.

-

-

Suboptimal Base: The base is critical for the deprotonation of the phenol and plays a role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solution: Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent. For instance, K₂CO₃ is often used in non-polar solvents like toluene or xylene.[5]

-

-

Incorrect Catalyst Loading: While it may seem counterintuitive, both too low and too high catalyst loadings can lead to poor yields.

Formation of Side Products